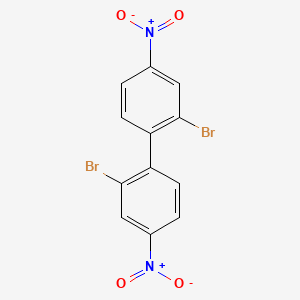
2,2'-Dibromo-4,4'-dinitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl is an organic compound with the chemical formula C12H6Br2N2O4. It is a biphenyl derivative characterized by the presence of two bromine atoms and two nitro groups at specific positions on the biphenyl structure. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl can be synthesized through a series of bromination and nitration reactions. The typical synthetic route involves the bromination of biphenyl followed by nitration. The reaction conditions usually involve the use of bromine and nitric acid under controlled temperature and solvent conditions .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl may involve large-scale bromination and nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed:
Reduction: The reduction of nitro groups results in the formation of 2,2’-dibromo-4,4’-diamino-1,1’-biphenyl.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds such as carbazoles and dibenzosiloles.
Explosives Research: Due to the presence of nitro groups, it is also studied for its potential use in the synthesis of energetic materials.
Wirkmechanismus
The mechanism of action of 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl involves its ability to undergo various chemical transformations The nitro groups act as strong electron-withdrawing groups, influencing the reactivity of the compoundThese properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2,2’-Dibromo-4,4’-diamino-1,1’-biphenyl: This compound is similar in structure but has amino groups instead of nitro groups.
2,2’-Diiodo-4,4’-dibromo-1,1’-biphenyl: This compound has iodine atoms instead of nitro groups, leading to different reactivity and applications.
Uniqueness: 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl is unique due to the combination of bromine and nitro groups, which impart distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and materials .
Eigenschaften
Molekularformel |
C12H6Br2N2O4 |
|---|---|
Molekulargewicht |
401.99 g/mol |
IUPAC-Name |
2-bromo-1-(2-bromo-4-nitrophenyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H6Br2N2O4/c13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)14/h1-6H |
InChI-Schlüssel |
CZWXXUYJHQBGHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















